molecular formula C5H12ClN3 B15301196 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride CAS No. 2866353-75-3

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride

Cat. No.: B15301196
CAS No.: 2866353-75-3
M. Wt: 149.62 g/mol
InChI Key: OCRSRAZYPKSKKO-UHFFFAOYSA-N
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Description

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in chemical biology and medicinal chemistry due to its unique photoreactive properties. When exposed to UV light, the diazirine ring can form a highly reactive carbene, which can covalently bond to nearby molecules, making it a valuable tool for studying molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under specific conditions.

    Attachment of the butan-1-amine group:

    Hydrochloride formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride can undergo several types of chemical reactions:

    Photoreaction: Upon exposure to UV light, the diazirine ring forms a carbene, which can insert into C-H, N-H, O-H, and other bonds.

    Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.

Common Reagents and Conditions

    Photoreaction: UV light is the primary reagent, often in the presence of a suitable solvent like acetonitrile.

    Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation and reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used.

Major Products

    Photoreaction: Covalently bonded adducts with various molecules.

    Substitution reactions: Alkylated or acylated derivatives.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Utilized in drug discovery and development to investigate the binding sites and mechanisms of action of potential therapeutic agents.

    Industry: Applied in the development of new materials and coatings with specific properties.

Mechanism of Action

The primary mechanism of action of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride involves the formation of a reactive carbene upon exposure to UV light. This carbene can insert into various bonds, forming covalent attachments with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding sites in complex biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is unique due to its specific combination of a diazirine ring and a butan-1-amine moiety, which provides a balance of reactivity and stability. This makes it particularly useful for applications requiring precise control over molecular interactions and covalent bonding.

Properties

CAS No.

2866353-75-3

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H

InChI Key

OCRSRAZYPKSKKO-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC1N=N1.Cl

Origin of Product

United States

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